Cas no 885270-00-8 (Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate)

Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 化学的及び物理的性質
名前と識別子
-
- 6-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
- tert-butyl 5-(aminomethyl)-2,3-dihydroindole-1-carboxylate
- TERT-BUTYL 5-(AMINOMETHYL)INDOLINE-1-CARBOXYLATE
- 5-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
- 4611AJ
- MB05529
- tert-butyl 5-(aminomethyl)indoline- 1-carboxylate
- 5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid t-butyl ester
- 1h-indole-1-carboxylic acid,5-(aminomet
- 1,1-Dimethylethyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate (ACI)
- SCHEMBL19689777
- CS-0179757
- EN300-4350257
- BS-49268
- DTXSID70696176
- MFCD08234590
- 885270-00-8
- E78250
- TERT-BUTYL5-(AMINOMETHYL)INDOLINE-1-CARBOXYLATE
- Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate
-
- MDL: MFCD08234590
- インチ: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3
- InChIKey: GTEVTJRBLUFOKF-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCC2C1=CC=C(CN)C=2)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 248.152477885 g/mol
- どういたいしつりょう: 248.152477885 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6
- ぶんしりょう: 248.32
- 疎水性パラメータ計算基準値(XlogP): 1.6
Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-250mg |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
885270-00-8 | 97% | 250mg |
¥1967.39 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250427-250mg |
Tert-butyl 5-(aminomethyl)indoline-1-carboxylate |
885270-00-8 | 98% | 250mg |
¥661.00 | 2024-04-27 | |
eNovation Chemicals LLC | D968480-100mg |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
885270-00-8 | 95% | 100mg |
$200 | 2024-07-28 | |
Chemenu | CM146818-1g |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
885270-00-8 | 95% | 1g |
$405 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250427-100mg |
Tert-butyl 5-(aminomethyl)indoline-1-carboxylate |
885270-00-8 | 98% | 100mg |
¥289.00 | 2024-04-27 | |
abcr | AB536989-1 g |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid t-butyl ester; . |
885270-00-8 | 1g |
€654.00 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-50mg |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
885270-00-8 | 97% | 50mg |
1110.94CNY | 2021-05-08 | |
Enamine | EN300-4350257-0.5g |
tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate |
885270-00-8 | 0.5g |
$589.0 | 2023-06-02 | ||
Enamine | EN300-4350257-0.05g |
tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate |
885270-00-8 | 0.05g |
$515.0 | 2023-06-02 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0353-1g |
5-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
885270-00-8 | 97% | 1g |
5071.29CNY | 2021-05-08 |
Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylateに関する追加情報
Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate (CAS No. 885270-00-8): An Overview of Its Synthesis, Applications, and Recent Research Advances
Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate (CAS No. 885270-00-8) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes an indoline core and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The indoline scaffold is a privileged structure in medicinal chemistry due to its ability to modulate a wide range of biological targets. The presence of the aminomethyl group on the indoline ring provides additional functionality, enabling the compound to participate in diverse chemical reactions and biological processes. The tert-butyl ester group, on the other hand, enhances the stability and solubility of the molecule, making it suitable for various applications in drug discovery and development.
Recent research has highlighted the potential of Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate can be effectively used as a starting material for the synthesis of selective COX-2 inhibitors, which are known for their reduced gastrointestinal side effects compared to non-selective NSAIDs.
Moreover, the compound has been explored for its potential in neurodegenerative disease research. A recent study in ChemMedChem reported that Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate derivatives can cross the blood-brain barrier and exhibit neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. These findings suggest that the compound could be a promising lead for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its medicinal applications, Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate has also found use in materials science. The unique electronic properties of the indoline core make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers at the University of California have reported that derivatives of this compound can enhance the efficiency and stability of OLEDs by improving charge transport properties.
The synthesis of Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate typically involves multi-step procedures that include functional group manipulations and ring formation reactions. One common approach involves the condensation of an appropriate amine with an indoline derivative followed by esterification with tert-butanol. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels. Recent advancements in catalytic methods have further optimized these synthetic routes, making them more efficient and environmentally friendly.
In conclusion, Tert-Butyl 5-(Aminomethyl)Indoline-1-Carboxylate (CAS No. 885270-00-8) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and functional groups make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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